Olmesartan Medoxomil-d6

Descripción general

Descripción

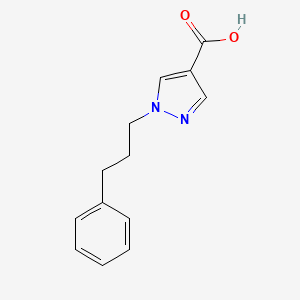

Olmesartan Medoxomil-d6 is the deuterium labeled version of Olmesartan Medoxomil . Olmesartan Medoxomil is a potent and selective angiotensin II receptor blocker (ARB) used to treat high blood pressure (hypertension) . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, olmesartan relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .

Synthesis Analysis

During the process development for multigram-scale synthesis of olmesartan medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API) . The impurities were identified as N-1- and N-2- (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM . During a one-pot process of the medoxomil ester 6 synthesis, the dipotassium salt of olmesartan acid (8) detected by thin layer chromatography (TLC) in the reaction mixture after basic hydrolysis of the ethyl ester 3 almost disappeared in the next alkylation step with medoxomil chloride (5) .Molecular Structure Analysis

The molecular formula of Olmesartan Medoxomil is C29H30N6O6 . The molecular weight is 558.585 Da . The structure of Olmesartan Medoxomil includes a tetrazole ring and an imidazole ring, which are common in angiotensin II receptor blockers .Chemical Reactions Analysis

The formation of two regioisomeric dimedoxomil derivatives of olmesartan (8) is in good agreement with previous observations that alkylation of compounds possessing 5-(biphenyl-2-yl)tetrazole moiety with primary alkyl halides under different reaction conditions gives the mixtures of two regioisomeric N-1- and N-2-alkyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of Olmesartan Medoxomil have been studied using various techniques such as scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FT-IR) .Aplicaciones Científicas De Investigación

Formulación y Evaluación de Tabletas de Olmesartán Medoxomilo

Esta investigación propone una metodología para el diseño, desarrollo y caracterización de tabletas preparadas por el método de compresión directa de olmesartán medoxomilo . El principal objetivo era asegurar una alta velocidad de disolución del principio activo . Las tabletas cumplieron con las especificaciones de la farmacopea para la uniformidad del contenido, la resistencia a la rotura, la friabilidad y el tiempo de desintegración .

Optimización de Nanocapsulas Poliméricas de Núcleo Aceitoso Cargadas con Olmesartan Medoxomil

Este estudio tiene como objetivo diseñar nanocapsulas de núcleo aceitoso para el fármaco antihipertensivo de baja solubilidad en agua olmesartán medoxomilo (OM) y optimizar sistemáticamente las características in vitro de los nanosistemas preparados . Las fórmulas de ONC desarrolladas mostraron un rango de tamaño de partícula (PS) de 180.63±0.31 a 338.93±0.42 nm, los valores del índice de polidispersidad (PDI) fueron<0.5, los valores del potencial zeta (ZP) negativos de 20.17±0.21 a 32.83±0.21 mV y los valores de eficiencia de encapsulación (EE) en un rango de 74.63±0.15 a 93.37±0.15% .

Diseño de Nanoesponjas Cargadas con Olmesartan Medoxomil

El objetivo principal de este trabajo es promover la biodisponibilidad oral de OLM mediante su encapsulación en portadores de nanoesponjas . En segundo lugar, investiga la capacidad de las nanoesponjas de etilcelulosa cargadas con OLM para mejorar la actividad antihipertensiva y citotoxicidad contra líneas celulares de cáncer de pulmón A549 .

Estimación Espectrofotométrica de Olmesartan Medoxomil en la Dosis de Tabletas

Esta investigación se centra en los estudios de precisión interdiaria e intradiaria de la estimación espectrofotométrica de olmesartán medoxomilo en la dosis de tabletas .

Mecanismo De Acción

Biochemical Pathways

The primary biochemical pathway affected by Olmesartan is the renin-angiotensin-aldosterone system (RAAS) . This system plays a key role in maintaining blood pressure and fluid balance. When Olmesartan blocks the AT1 receptor, it inhibits the negative regulatory feedback within the RAAS, which can contribute to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

Olmesartan Medoxomil-d6 is rapidly absorbed in the gastrointestinal tract and metabolized to Olmesartan . The absolute bioavailability of Olmesartan is 26% after a single oral dose of 20mg in healthy volunteers . Peak plasma concentrations vary from 0.22 to 2.1 mg/L and are reached within 1.4 to 2.8 hours post-administration .

Result of Action

The molecular and cellular effects of Olmesartan’s action primarily involve the reduction of blood pressure and the modulation of the RAAS . By blocking the AT1 receptor, Olmesartan helps to relax and widen blood vessels, thereby reducing blood pressure . It also reduces aldosterone levels, which leads to decreased sodium and water reabsorption, further contributing to blood pressure reduction .

Action Environment

Environmental factors such as diet, lifestyle, and concomitant medications can influence the action, efficacy, and stability of Olmesartan. For instance, concomitant use of Olmesartan with other agents that block the RAAS, potassium-sparing diuretics, potassium supplements, or other drugs that may increase potassium levels can lead to increases in serum potassium . Additionally, factors such as age, body weight, and renal function can influence the pharmacokinetics and pharmacodynamics of Olmesartan .

Safety and Hazards

Olmesartan Medoxomil is toxic and contains a pharmaceutically active ingredient . It can cause severe eye damage and is suspected of damaging the unborn child . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

Direcciones Futuras

The main objective of future research is to ensure a high dissolution rate of the active ingredient . Therefore, a rigorous selection of excipients will be carried out to ensure their physical and chemical compatibility with the active ingredient . The suitability of the mixture for use in direct compression will be performed using SeDeM methodology .

Análisis Bioquímico

Biochemical Properties

Olmesartan Medoxomil-d6 plays a significant role in biochemical reactions by blocking the angiotensin II type 1 (AT1) receptor. This interaction prevents angiotensin II from binding to the receptor, thereby inhibiting its hypertensive effects, which include vasoconstriction, stimulation of aldosterone synthesis, and renal sodium reabsorption . The compound interacts with various enzymes and proteins, including the renin-angiotensin-aldosterone system (RAAS) components. By inhibiting the AT1 receptor, this compound reduces the negative feedback within the RAAS, contributing to its antihypertensive effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking the AT1 receptor, it reduces the activation of the Nuclear Factor-kappaB (NF-κB) pathway, which is involved in the inflammatory response . This reduction in NF-κB activity leads to decreased production of pro-inflammatory cytokines such as TNF-alpha and interferon-gamma . Additionally, this compound has been shown to increase the activity of endothelial progenitor cells, which play a role in vascular repair and regeneration .

Molecular Mechanism

The molecular mechanism of this compound involves its selective and competitive binding to the AT1 receptor. This binding prevents angiotensin II from exerting its effects, leading to vasodilation, reduced aldosterone secretion, and decreased sodium reabsorption . The compound’s high affinity for the AT1 receptor, combined with its slow dissociation kinetics, ensures prolonged receptor blockade . Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in the RAAS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under physiological conditions and exhibits a prolonged half-life, ensuring sustained receptor blockade . Long-term studies have shown that this compound maintains its antihypertensive effects without significant degradation . Chronic administration may lead to adaptive changes in receptor expression and downstream signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without significant adverse effects . At higher doses, it may cause hypotension, renal impairment, and electrolyte imbalances . Studies have also shown that the antihypertensive effects of this compound are dose-dependent, with higher doses providing more significant reductions in blood pressure .

Metabolic Pathways

This compound is hydrolyzed in the gastrointestinal tract to its active form, Olmesartan . The active compound is not metabolized by the cytochrome P-450 system, which reduces the risk of drug-drug interactions . Olmesartan is primarily eliminated via the kidneys and liver, with a dual route of excretion . The compound’s metabolism involves de-esterification, followed by renal and hepatic clearance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is highly bound to plasma proteins, which facilitates its distribution in the bloodstream . It is also recognized by organic anion transporting polypeptides (OATP) in the intestines, enhancing its absorption . In the liver and kidneys, this compound is taken up by OATP1B1, OATP1B3, and OAT3 transporters, contributing to its hepatic and renal clearance .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its effects on the AT1 receptor . The compound does not penetrate red blood cells but remains in the extracellular fluid and plasma . Its localization is influenced by its high affinity for plasma proteins and its selective binding to the AT1 receptor on the cell membrane .

Propiedades

IUPAC Name |

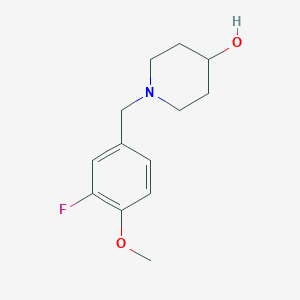

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGKUQLKSCSZGY-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=C(N(C(=N1)CCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1370483.png)

![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370489.png)

![1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370491.png)

![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370494.png)

![1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370499.png)

![1-[(3-Fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370500.png)

![1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370504.png)

![1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B1370507.png)